N-(2-aminoethyl)isoquinoline-5-sulfonamide N-(2-aminoethyl)isoquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 84468-17-7
VCID: VC20783541
InChI: InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
SMILES: C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

N-(2-aminoethyl)isoquinoline-5-sulfonamide

CAS No.: 84468-17-7

Cat. No.: VC20783541

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)isoquinoline-5-sulfonamide - 84468-17-7

Specification

CAS No. 84468-17-7
Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
IUPAC Name N-(2-aminoethyl)isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
Standard InChI Key DCVZSHVZGVWQKV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN

Introduction

Chemical Identity and Properties

Structural Characteristics and Identification

N-(2-aminoethyl)isoquinoline-5-sulfonamide is an organo-sulphur compound with the molecular formula C11H13N3O2S and a molecular weight of 251.31 g/mol . The compound is also known by several synonyms including H-9, H-9 2HCL, and N-(2-aminoethyl)-5-isoquinolinesulfonamide . It contains a characteristic sulfonamide functional group (-SO2NH-) which forms the basis of several pharmacologically active compounds .

The structure consists of an isoquinoline ring with a sulfonamide group attached at position 5, and an aminoethyl chain connected to the sulfonamide nitrogen. This specific arrangement contributes significantly to the compound's biological activity and selectivity. The isoquinoline ring system provides a rigid scaffold that allows specific interactions with target proteins, while the sulfonamide group and aminoethyl chain contribute to binding affinities and selectivity profiles.

Physical and Chemical Characteristics

The physical properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide include its solid state at room temperature and specific spectral characteristics that aid in its identification. The mass spectrometry data reveals distinctive fragmentation patterns with prominent peaks at m/z 235, 209.1, and 194 . These spectral fingerprints serve as valuable tools for compound identification and purity assessment in research settings.

The chemical reactivity of this compound is characterized by the presence of primary and secondary amine groups that can undergo various transformations, including alkylation. The sulfonamide group exhibits moderate acidity due to the electron-withdrawing properties of the sulfone moiety, which influences its interactions with biological targets.

Table 1: Key Physical and Chemical Properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide

PropertyValue/Description
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
InChIInChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11
InChIKeyDCVZSHVZGVWQKV-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Physical StateSolid at room temperature
MS-MS Top Peaksm/z 235, 209.1, 194

Synthesis and Related Derivatives

Synthetic Pathways

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide and related compounds typically begins with 5-isoquinolinesulfonic acid as the starting material . The synthetic pathway involves conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by reaction with ethylenediamine to form the desired sulfonamide product. This approach allows for the preparation of various derivatives with modifications to enhance pharmacological properties or target specificity.

The general synthetic strategy enables structural modifications at key positions, including the isoquinoline ring system and the aminoethyl chain. These modifications can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties, making this synthetic approach valuable for developing improved therapeutic agents.

Structure-Activity Relationships

Research on isoquinoline sulfonamide compounds has revealed important structure-activity relationships that influence their biological effects. When examining N-(2-aminoethyl)isoquinoline-5-sulfonamide and related derivatives, several structural features emerge as critical for activity:

  • The alkylene chain length between the two nonaromatic nitrogen atoms significantly affects potency, with the ethylene group providing optimal activity .

  • Alkylation of either of the nonaromatic nitrogen atoms generally enhances activity, though excessively bulky or long alkyl groups reduce potency .

  • Substituents at positions 5 and 8 of the isoquinoline ring play crucial roles in determining selectivity for individual members of the protein kinase family .

  • The isoquinoline ring nitrogen at position 2 forms important hydrogen bonds that must be preserved for activity, though the ring can flip depending on chemical substituents at other positions .

These structure-activity relationships provide valuable insights for rational design of new compounds with enhanced potency, selectivity, and pharmacological profiles.

Pharmacological Properties

Protein Kinase Inhibition

N-(2-aminoethyl)isoquinoline-5-sulfonamide belongs to a family of compounds that inhibit protein kinases by competing with adenosine triphosphate (ATP) . This mechanism of action is particularly significant because these compounds demonstrate selectivity for protein kinases while having minimal effects on other ATP-utilizing enzymes such as ATPases and adenylate cyclases .

A closely related compound in this family, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17), shows selectivity for casein kinase-1 from various sources . The crystal structure of the catalytic domain of Schizosaccharomyces pombe casein kinase-1 complexed with CK17 has been studied at 2.5 angstrom resolution, providing valuable insights into the molecular basis of inhibition and selectivity .

The selectivity for protein kinases versus other enzymes is achieved through:

  • Hydrophobic contacts with the isoquinoline ring

  • Specific hydrogen bonding interactions involving the ring nitrogen-2 atom of isoquinoline

  • Interactions with substituents at ring positions 5 and 8 that determine selectivity for individual members of the protein kinase family

Vasodilatory Effects

N-(2-aminoethyl)isoquinoline-5-sulfonamide and its derivatives exhibit significant vasodilatory action, making them potentially valuable for cardiovascular applications . The vasodilatory activity has been evaluated in vivo by measuring increases in arterial blood flow in dogs after local injection in the femoral and/or vertebral arteries .

Research findings indicate that among the derivatives studied, compounds designated as 27 and 47 demonstrated potency equivalent to diltiazem, a clinically used cardiovascular drug . These compounds also exhibited antihypertensive and vasodilatory activities when administered intravenously, though their potency by this route was less than that of diltiazem .

The structure-activity relationships for vasodilatory effects align with those observed for other biological activities, with the ethylene bridge between nitrogen atoms providing optimal activity. This consistency suggests a common binding mode or molecular mechanism underlying these pharmacological effects.

Table 2: Comparison of Vasodilatory Effects

CompoundRoute of AdministrationRelative PotencyComparable To
N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives (27 and 47)Local arterial injectionHighEquipotent to diltiazem
N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives (27 and 47)IntravenousModerateLess than diltiazem
Other derivatives with modified alkylene chainsLocal arterial injectionLowerLess than ethylene-containing compounds
Derivatives with bulky alkyl groupsLocal arterial injectionReducedSignificantly less than optimized compounds

Structural Basis for Selectivity

Molecular Interactions and Binding Mode

The crystal structure of the catalytic domain of Schizosaccharomyces pombe casein kinase-1 complexed with the related compound CK17 provides valuable insights into how this class of molecules interacts with protein kinases . The structural data reveals that selectivity toward different protein kinases is achieved through specific interactions with the isoquinoline ring system and its substituents.

Key structural features contributing to selectivity include:

  • The preservation of hydrogen bonding involving the ring nitrogen-2 atom of isoquinoline, which is critical for activity .

  • The ability of the isoquinoline ring to flip depending on the chemical substituents at ring positions 5 and 8, providing adaptability in binding to different protein kinase targets .

  • The sulfonamide group forming specific interactions that contribute to target recognition and binding affinity.

These structural characteristics explain the observed selectivity of N-(2-aminoethyl)isoquinoline-5-sulfonamide and related compounds for protein kinases over other ATP-utilizing enzymes, as well as their differential activity against various members of the protein kinase family.

Comparison with Other Sulfonamide Compounds

N-(2-aminoethyl)isoquinoline-5-sulfonamide represents a distinct class within the broader family of sulfonamide compounds. While many sulfonamides are known for their antibacterial properties, isoquinoline sulfonamides like N-(2-aminoethyl)isoquinoline-5-sulfonamide demonstrate different pharmacological activities, primarily focused on protein kinase inhibition and vasodilatory effects .

Traditional antibacterial sulfonamides function by acting as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA production . In contrast, N-(2-aminoethyl)isoquinoline-5-sulfonamide exerts its effects through protein kinase inhibition by competing with ATP binding sites .

This distinction highlights the versatility of the sulfonamide functional group in medicinal chemistry and demonstrates how structural modifications can dramatically alter the pharmacological profile of compounds sharing this common functional group.

Biological Interactions and Protein Binding

Interactions with Biological Systems

N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with biological systems primarily through its ability to bind to protein kinases and modulate their activity. The compound has been identified in the Protein Data Bank in Europe (PDBe) as a ligand in protein-bound 3D structures, where it is listed under the ligand code IQU . This data confirms its ability to form stable complexes with specific proteins, providing structural information about its binding mode and molecular interactions.

The biological interactions of this compound are characterized by:

  • Specific binding to the ATP-binding pocket of protein kinases

  • Competition with ATP for binding sites

  • Formation of hydrogen bonds and hydrophobic interactions with target proteins

  • Potential for allosteric effects on protein conformation and function

These interactions contribute to the compound's pharmacological effects and highlight its potential utility as a tool for studying protein kinase function and as a lead compound for therapeutic development.

Structure-Based Drug Design Implications

The detailed structural information available for N-(2-aminoethyl)isoquinoline-5-sulfonamide and its interactions with protein targets provides valuable insights for structure-based drug design efforts. The crystal structure data of related compounds bound to protein kinases offers a template for rational design of new inhibitors with enhanced selectivity and potency .

Design considerations derived from this structural information include:

  • Preservation of the hydrogen bonding capacity of the isoquinoline nitrogen

  • Strategic placement of substituents at positions 5 and 8 to modulate selectivity

  • Optimization of the aminoethyl chain length and substitution pattern

  • Incorporation of additional functional groups to enhance binding affinity or pharmacokinetic properties

These principles can guide the development of next-generation compounds with improved therapeutic profiles for specific protein kinase targets or cardiovascular applications.

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